molecular formula C12H16O B7942659 1-(3-Ethylphenyl)butan-1-one

1-(3-Ethylphenyl)butan-1-one

Cat. No.: B7942659
M. Wt: 176.25 g/mol
InChI Key: YHNQQLSNTMYFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethylphenyl)butan-1-one is an aromatic ketone characterized by a butanone backbone substituted with a 3-ethylphenyl group. The compound’s structure suggests utility in organic synthesis, material science, or pharmaceutical intermediates, depending on substituent effects and reaction conditions.

Properties

IUPAC Name

1-(3-ethylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-6-12(13)11-8-5-7-10(4-2)9-11/h5,7-9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNQQLSNTMYFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC(=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

    Oxidation: 3-Ethylbenzoic acid.

    Reduction: 1-(3-Ethylphenyl)butanol.

    Substitution: 3-Ethyl-4-nitrophenylbutan-1-one, 3-Ethyl-4-sulfonylphenylbutan-1-one, etc.

Scientific Research Applications

1-(3-Ethylphenyl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)butan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism and Substituent Effects

  • 1-(4-Ethylphenyl)-3-(1H-pyrrol-2-yl)butan-1-one (5an): Structure: Features a 4-ethylphenyl group and a pyrrole substituent. Applications: Used in enantioselective Friedel-Crafts reactions, highlighting its role in stereochemical synthesis .
  • 1-(2-Hydroxyphenyl)-3-methylbutan-1-one :

    • Structure : Contains a 2-hydroxyphenyl group and a methyl substituent.
    • Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. This compound is a pale liquid with 95% purity, utilized in pharmaceuticals and material science .

Functional Group Variations

  • Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one): Structure: Incorporates a benzodioxolyl ring and an ethylamino group. Key Differences: The β-keto-amine moiety enables psychoactivity, mimicking cathinones like MDMA. Eutylone lacks therapeutic approval and is abused for stimulant effects, contrasting with the target compound’s presumed non-psychoactive applications .
  • Irgacure 379 (Keycure 8179) :

    • Structure : Features morpholine and methylbenzyl groups.
    • Key Differences : This photoinitiator is used in UV-curing coatings and inks. Its complex substituents enable radical generation under light, showcasing industrial applications distinct from simpler aromatic ketones .

Key Findings and Implications

Positional Isomerism : The 3-ethylphenyl group in the target compound likely confers distinct electronic and steric properties compared to 4-ethylphenyl analogs, affecting reactivity in catalytic or synthetic contexts .

Functional Group Impact: Hydroxyl or amino substituents (e.g., in Eutylone) drastically alter biological activity, underscoring the importance of substituent selection for targeted applications .

Industrial vs. Pharmaceutical Use: Butanone derivatives span diverse fields—from photoinitiators (Irgacure 379) to illicit drugs (Eutylone)—highlighting the need for tailored synthetic strategies .

Biological Activity

1-(3-Ethylphenyl)butan-1-one, an organic compound with the molecular formula C12H16O, is a ketone characterized by a butanone backbone and an ethylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including Friedel-Crafts acylation using 3-ethylbenzene and butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The compound's structure influences its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could have implications for treating inflammatory diseases. The specific pathways involved are still under investigation, but the compound's interaction with receptors involved in inflammation is a focus area.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets in biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
  • Receptor Modulation : It might act on specific receptors, influencing cellular signaling pathways.

Further research is needed to elucidate the precise mechanisms and pathways through which this compound exerts its biological effects.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cell lines. In vitro assays showed that the compound did not exhibit cytotoxicity at certain concentrations while demonstrating significant antimicrobial activity against Gram-positive bacteria . This dual action highlights its potential as both a therapeutic agent and a safe alternative in pharmaceutical applications.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure VariationBiological Activity
1-(4-Ethylphenyl)butan-1-oneEthyl group at fourth positionSimilar antimicrobial properties
1-(3-Methylphenyl)butan-1-oneMethyl group instead of ethylReduced activity compared to this compound
1-(3-Propylphenyl)butan-1-onePropyl group instead of ethylPotentially increased lipophilicity

This table illustrates how minor structural changes can significantly impact biological activity, emphasizing the importance of specific substituents in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.